N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived carboxamide featuring a partially saturated naphthalene moiety substituted with a hydroxyl group. This structure combines the aromatic benzothiazole core, known for its pharmacological versatility, with a conformationally flexible tetrahydronaphthalene ring.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-17(18-21-15-7-3-4-8-16(15)24-18)20-12-19(23)10-9-13-5-1-2-6-14(13)11-19/h1-8,23H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKQBXPHDQHQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to a range of biological activities. For instance, some thiazole derivatives have been found to inhibit the reuptake of serotonin and norepinephrine.
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C₁₇H₁₉N₃O₂S
- Molecular Weight : 301.4 g/mol
- CAS Number : 1421485-34-8
The biological activity of this compound is attributed to its interaction with various molecular targets within the body. It is believed to modulate pathways related to inflammation, cell proliferation, and apoptosis. The thiazole moiety plays a crucial role in its pharmacological effects by influencing the compound's interaction with specific proteins and enzymes involved in these pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance activity. Specifically, compounds with electron-donating groups at certain positions exhibit improved efficacy against cancer cells .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| N-(Thiazole derivative) | Various | < Doxorubicin |
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. Studies indicate that certain compounds exhibit activity against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .
| Compound | Microorganism Tested | MIC (mM) |
|---|---|---|
| Compound 5b | C. albicans | 3.92–4.01 |
| Compound 5c | A. niger | 4.01–4.23 |
Study on Antitumor Activity
In a study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to reference drugs like doxorubicin. Molecular dynamics simulations further revealed that these compounds primarily interacted with target proteins through hydrophobic contacts .
Study on Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiazole derivatives against common pathogenic fungi. The findings demonstrated that modifications to the benzene ring adjacent to the thiazole moiety significantly influenced antimicrobial activity, emphasizing the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Yields : The target compound’s synthesis likely involves challenges due to the steric hindrance of the tetrahydronaphthalene group. Comparatively, simpler alkyl or aryl substituents (e.g., compound 11, 59% yield) achieve higher yields, while bulky groups (e.g., compound 14, 21%) result in lower efficiency .
- Melting Points: Hydroxyl and aromatic groups (as in the target compound) may elevate melting points via hydrogen bonding, contrasting with nonpolar substituents (e.g., compound 14, 48–50°C) .
Pharmacological Implications
- Hydrogen-Bonding Capacity: The hydroxyl group in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) compared to nonpolar analogs like compound 14 or electron-rich derivatives like 11 .
- Conformational Flexibility : The partially saturated tetrahydronaphthalene ring may improve binding to flexible active sites, unlike rigid aromatic systems in compound 14 or planar thiadiazole cores in compound 3a .
Physicochemical Properties
- Solubility : The hydroxyl group may improve aqueous solubility relative to hydrophobic naphthalene (compound 14) or carbamate (compound 16a) derivatives .
- Lipophilicity : The tetrahydronaphthalene moiety likely increases logP compared to methoxyphenyl (compound 11) but reduces it relative to fully aromatic naphthalene (compound 14) .
Research Findings and Trends
- Synthetic Strategies : The evidence highlights the use of diverse solvents (e.g., ethyl acetate, petroleum ether) and catalysts (e.g., phosphorus trichloride, triethylamine) for benzothiazole derivatives . The target compound may require similar protocols with optimized conditions for steric challenges.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide?
- Methodological Answer : Optimize multi-step synthesis via condensation reactions between functionalized tetrahydronaphthalene intermediates and benzothiazole-carboxamide precursors. Use anhydrous solvents (e.g., THF or DMF) under inert atmospheres to minimize hydrolysis. Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Employ ¹H/¹³C NMR to verify stereochemistry and hydrogen bonding (e.g., hydroxy group interactions). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm). FT-IR identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Store lyophilized samples at −20°C in amber vials under argon. Monitor purity via HPLC-UV (C18 column, acetonitrile/water gradient) every 6 months. Avoid aqueous solutions at extreme pH (<3 or >10) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for scale-up synthesis?
- Methodological Answer : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair with machine learning (e.g., Bayesian optimization) to predict optimal solvent/catalyst combinations. Validate predictions via microfluidic reactor trials .
Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ across cell lines)?
- Methodological Answer : Conduct metabolomic profiling to assess off-target effects or metabolic instability. Compare results under standardized conditions (e.g., serum-free media, 48-hour exposure). Use Western blotting to confirm target protein modulation .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with modifications to:
- Tetrahydronaphthalene ring : Introduce substituents (e.g., halogens) to assess steric effects.
- Benzothiazole moiety : Replace sulfur with oxygen/selenium for electronic comparisons.
Evaluate changes via molecular docking (PDB: 3ERT for kinase targets) and correlate with assay data .
Q. What advanced techniques characterize stability under physiological conditions?
- Methodological Answer : Use LC-MS/MS to track degradation products in simulated gastric fluid (pH 1.2) and plasma. Apply accelerated stability testing (40°C/75% RH for 6 months) with Arrhenius modeling to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
